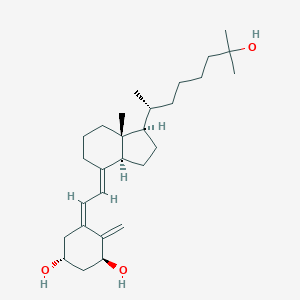

Calcitriol Impurities D

説明

特性

IUPAC Name |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-7-hydroxy-7-methyloctan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H46O3/c1-19(9-6-7-15-27(3,4)31)24-13-14-25-21(10-8-16-28(24,25)5)11-12-22-17-23(29)18-26(30)20(22)2/h11-12,19,23-26,29-31H,2,6-10,13-18H2,1,3-5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTIGYIYJKESCJ-JJWMBMNSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103656-40-2 | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103656402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24-Homo-1,25-dihydroxyvitamin D3 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15557 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 24-HOMO-1,25-DIHYDROXYVITAMIN D3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F35KTH803S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Calcitriol Impurity D: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Calcitriol Impurity D, a notable impurity in the synthesis of Calcitriol, the active form of vitamin D3. This document outlines its chemical properties, analytical methodologies for its detection and quantification, and its known biological activities, offering a valuable resource for researchers in drug development and quality control.

Core Chemical and Physical Data

Calcitriol Impurity D, also identified as 24-Homo-1,25-dihydroxyvitamin D3, is a critical compound to monitor during the manufacturing of Calcitriol. Its presence can impact the purity, and consequently, the safety and efficacy of the final drug product.

| Parameter | Value | Reference |

| CAS Number | 103656-40-2 | [1][2] |

| Molecular Weight | 430.66 g/mol | [1] |

| Molecular Formula | C28H46O3 | [1] |

Analytical Methodology: Quantification of Calcitriol Impurity D

The accurate quantification of Calcitriol Impurity D is paramount for ensuring the quality of Calcitriol active pharmaceutical ingredients (APIs) and formulated drug products. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed for this purpose. Below is a representative experimental protocol based on established methods for the analysis of Calcitriol and its related substances.

Experimental Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To detect and quantify Calcitriol Impurity D in a Calcitriol sample.

1. Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

2. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size)

-

Mobile Phase: A gradient mixture of water, methanol, and acetonitrile. Tetrahydrofuran may also be included.

-

Flow Rate: Typically 1.0 mL/min

-

Column Temperature: Maintained at 50°C

-

Detection Wavelength: 264 nm for Calcitriol and its impurities

3. Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase or a suitable solvent.

-

Sample Solution: Dissolve a precisely weighed amount of the Calcitriol sample in the mobile phase or a suitable solvent to achieve a target concentration.

4. Analytical Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution to determine the retention time and response factor for Calcitriol Impurity D.

-

Inject the sample solution.

-

Identify the peak corresponding to Calcitriol Impurity D in the sample chromatogram based on its retention time relative to the standard.

-

Quantify the amount of Calcitriol Impurity D in the sample by comparing its peak area to that of the standard.

5. Method Validation: The analytical method should be validated according to ICH guidelines to ensure its accuracy, precision, specificity, linearity, and robustness.

Biological Activity and Signaling Pathway

Calcitriol Impurity D, as an analog of Calcitriol, exerts its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. Research has indicated that while it shares the same general mechanism of action as Calcitriol, its potency in specific biological processes can differ.

Notably, 24-Homo-1,25-dihydroxyvitamin D3 has been found to be more potent than Calcitriol in inducing the differentiation of human promyelocytic leukemia cells (HL-60) into monocytes. In terms of calcium metabolism, it exhibits similar activity to Calcitriol in stimulating intestinal calcium transport but is less active in mobilizing calcium from bone.

The signaling pathway for Calcitriol Impurity D is initiated by its binding to the VDR in the cytoplasm. This complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). This VDR/RXR heterodimer binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This regulation of gene expression ultimately leads to the physiological responses associated with vitamin D signaling.

Caption: Signaling pathway of Calcitriol Impurity D via the Vitamin D Receptor.

References

Unraveling the Genesis of Calcitriol Impurity D: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the origin and formation of Calcitriol Impurity D, a critical consideration in the synthesis of the active vitamin D metabolite, calcitriol. Understanding the genesis of this and other impurities is paramount for ensuring the safety, efficacy, and regulatory compliance of calcitriol-based therapeutics. This document provides a comprehensive overview of the synthetic landscape, potential side reactions, and analytical methodologies pertinent to the identification and control of Calcitriol Impurity D.

Executive Summary

The synthesis of calcitriol, a molecule characterized by its complex stereochemistry and sensitivity to environmental factors, is a challenging endeavor. Impurities can arise from a variety of sources, including the starting materials, reagents, and the reaction conditions employed. Calcitriol Impurity D has been identified by chemical suppliers as 24-Homo-1,25-dihydroxyvitamin D3 . The term "homo" indicates that this impurity is a homolog of calcitriol, containing an additional carbon atom in its side chain. This structural modification points to specific side reactions that can occur during the multi-step synthesis of calcitriol. This guide will delve into the likely formation pathways of this impurity, present available data on its characterization, and outline experimental protocols for its detection and quantification.

The Synthetic Landscape of Calcitriol and the Emergence of Impurities

The commercial synthesis of calcitriol is a complex process that often begins with precursors like vitamin D2 or cholesterol. The intricate pathway involves numerous chemical transformations, including hydroxylations, isomerizations, and chromatographic purifications.[1] The inherent instability of the triene system in the calcitriol molecule makes it susceptible to degradation by light, heat, and oxidation, leading to the formation of various impurities.[1]

Common classes of impurities found in calcitriol synthesis include:

-

Isomers: Such as pre-calcitriol and trans-calcitriol, which are geometric isomers of the parent molecule.

-

Epimers: Stereoisomers that differ in the configuration at one chiral center, for example, 1β-calcitriol.

-

Oxidation Products: Resulting from the degradation of the molecule in the presence of oxygen.

-

Process-Related Impurities: Including unreacted starting materials, intermediates, and by-products from side reactions.

Calcitriol Impurity D, as 24-Homo-1,25-dihydroxyvitamin D3, falls into the category of a process-related impurity, likely arising from a side reaction involving the side chain of a synthetic intermediate.

The Origin and Formation of Calcitriol Impurity D (24-Homo-1,25-dihydroxyvitamin D3)

The formation of a homolog like 24-Homo-1,25-dihydroxyvitamin D3 suggests a non-specific reaction during the construction of the side chain of the calcitriol molecule. A plausible mechanism involves the reaction of a key intermediate with a contaminated or alternative reagent.

A common strategy in calcitriol synthesis involves the coupling of a C/D ring fragment (a ketone or an aldehyde) with a side-chain synthon, often introduced via a Grignard or Wittig reaction. If the reagent used to introduce the side chain contains a homologous impurity (e.g., a Grignard reagent with an additional methylene group), this can lead to the formation of the 24-homo-calcitriol analog alongside the desired product.

Hypothesized Formation Pathway:

This diagram illustrates how a homologous impurity in the side-chain reagent can lead to the formation of Calcitriol Impurity D. The control of the purity of all reagents is therefore a critical step in minimizing the formation of this impurity.

Quantitative Data and Analytical Characterization

While specific quantitative data on the formation of Calcitriol Impurity D is not widely published in peer-reviewed literature, its presence as a reference standard from multiple suppliers indicates its relevance in quality control. The acceptable limits for impurities in drug substances are typically defined by pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[1]

Table 1: Characterization of Calcitriol and Known Impurities

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Common Impurity Designation |

| Calcitriol | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 | - |

| trans-Calcitriol | 73837-24-8 | C₂₇H₄₄O₃ | 416.65 | EP Impurity A |

| 1β-Calcitriol | 66791-71-7 | C₂₇H₄₄O₃ | 416.65 | EP Impurity B |

| Triazoline adduct of pre-calcitriol | 86307-44-0 | C₃₅H₄₉N₃O₅ | 591.79 | EP Impurity C |

| Calcitriol Impurity D (24-Homo-1,25-dihydroxyvitamin D3) | 103656-40-2 | C₂₈H₄₆O₃ | 430.67 | Impurity D |

Experimental Protocols for Detection and Quantification

The primary analytical technique for the separation and quantification of calcitriol and its impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[1] For structural confirmation and sensitive quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed.

HPLC-UV Method for Impurity Profiling

Objective: To separate and quantify Calcitriol Impurity D from the main calcitriol peak and other known impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV-Vis detector.

-

Data acquisition and processing software.

Chromatographic Conditions (A general method, optimization may be required):

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example, a mixture of acetonitrile, methanol, and water. A specific gradient program would need to be developed and validated.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 265 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Accurately weigh and dissolve the calcitriol drug substance in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.

-

Prepare a reference standard solution of Calcitriol Impurity D at a known concentration.

-

Prepare a spiked sample by adding a known amount of the Impurity D reference standard to the drug substance solution to verify peak identification and separation.

Data Analysis:

-

The percentage of Impurity D is calculated based on the area of the impurity peak relative to the total area of all peaks in the chromatogram (area normalization) or by using an external standard of Impurity D for more accurate quantification.

LC-MS/MS Method for Structural Confirmation and Trace Analysis

Objective: To confirm the identity of Calcitriol Impurity D and to quantify it at low levels.

Instrumentation:

-

Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

Chromatographic Conditions:

-

Similar to the HPLC-UV method, but often with smaller column dimensions and lower flow rates for better compatibility with the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for both calcitriol and Impurity D. A full scan or product ion scan can be used for structural confirmation.

-

Calcitriol (C₂₇H₄₄O₃): Precursor ion [M+H]⁺ or [M+Na]⁺.

-

Calcitriol Impurity D (C₂₈H₄₆O₃): Precursor ion [M+H]⁺ or [M+Na]⁺. The exact m/z values would be determined experimentally.

-

Experimental Workflow:

References

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the biologically active form of vitamin D3, is a critical therapeutic agent for managing calcium and phosphorus homeostasis. The purity of Calcitriol is paramount to its safety and efficacy. This technical guide provides a comprehensive analysis of Calcitriol Impurity D, a known impurity in the manufacturing of this potent hormone. Through an examination of its chemical structure and potential formation pathways, this document establishes Calcitriol Impurity D as a process-related impurity. This guide also details analytical methodologies for its detection and quantification and illustrates the key signaling pathway of Calcitriol.

Introduction to Calcitriol and its Impurities

Calcitriol (1α,25-dihydroxycholecalciferol) is a steroid hormone that plays a central role in the regulation of calcium and phosphorus levels in the body. It is synthesized in the kidneys from its precursor, calcifediol (25-hydroxycholecalciferol). Due to its potent biological activity, the presence of impurities in the final drug substance can have significant implications for patient safety and drug efficacy. Impurities in pharmaceuticals are classified as either degradation-related or process-related. Degradation-related impurities are formed by the decomposition of the active pharmaceutical ingredient (API) over time, while process-related impurities are by-products or unreacted starting materials from the manufacturing process.

Identification and Classification of Calcitriol Impurity D

Calcitriol Impurity D is chemically identified as 24-Homo-1,25-dihydroxyvitamin D3.[1][2] Its chemical structure is characterized by the presence of an additional methylene group in the side chain compared to Calcitriol.

Table 1: Chemical Identification of Calcitriol and Calcitriol Impurity D

| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Calcitriol | 1α,25-dihydroxycholecalciferol | 32222-06-3 | C₂₇H₄₄O₃ | 416.64 |

| Calcitriol Impurity D | 24-Homo-1,25-dihydroxyvitamin D3 | 103656-40-2 | C₂₈H₄₆O₃ | 430.66 |

Based on its chemical structure, Calcitriol Impurity D is classified as a process-related impurity. The addition of a carbon atom to the molecule is not a plausible degradation pathway. Instead, its formation is attributed to the synthetic route employed in the manufacturing of Calcitriol.

Potential Origin in the Synthetic Process

The synthesis of Calcitriol is a multi-step process that often involves the construction of the side chain onto a steroid nucleus. One common method for side-chain introduction is the use of a Grignard reaction. Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds.

The formation of 24-Homo Calcitriol can be hypothesized to occur if the Grignard reagent used in the synthesis contains a homologous impurity. For example, if the synthesis utilizes a Grignard reagent intended to introduce a C5 side chain, the presence of a C6 homolog in that reagent could lead to the formation of the 24-homo impurity. Such impurities in starting materials or reagents can be carried through the synthetic sequence to the final API.

Analytical Methodologies for Impurity Profiling

The detection and quantification of Calcitriol Impurity D require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Calcitriol and its impurities.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

This section provides a representative RP-HPLC method for the determination of Calcitriol and its process-related impurities, including Impurity D.

Table 2: HPLC Method Parameters

| Parameter | Specification |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile/Methanol mixture |

| Gradient | Optimized for separation of Calcitriol and impurities |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 265 nm |

| Injection Volume | 20 µL |

| Diluent | Methanol or Mobile Phase |

4.1.1. Standard and Sample Preparation

-

Standard Solution: Prepare a standard solution of Calcitriol and a separate standard of Calcitriol Impurity D (if available as a reference standard) in the diluent at a known concentration.

-

Sample Solution: Accurately weigh and dissolve the Calcitriol drug substance in the diluent to a suitable concentration.

-

System Suitability: A solution containing both Calcitriol and Calcitriol Impurity D is used to ensure the chromatographic system can adequately separate the two components.

4.1.2. Data Analysis

The identification of Impurity D is based on its retention time relative to the Calcitriol peak. Quantification is typically performed using an external standard method, where the peak area of the impurity in the sample is compared to the peak area of a known concentration of the impurity reference standard. The amount of the impurity is usually expressed as a percentage of the active ingredient.

Quantitative Data and Acceptance Criteria

Specific quantitative data for the levels of Calcitriol Impurity D in commercial Calcitriol products are not publicly available. However, the levels of all impurities are strictly controlled by regulatory authorities such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.). These pharmacopoeias set limits for known and unknown impurities in the final drug substance. Manufacturers must demonstrate that their processes consistently produce Calcitriol that meets these specifications.

Table 3: General Impurity Limits (Illustrative)

| Impurity Type | Typical Limit (% w/w) |

| Any individual specified impurity | Not more than 0.2% |

| Any individual unspecified impurity | Not more than 0.10% |

| Total impurities | Not more than 1.0% |

Note: These are general limits and may vary depending on the specific monograph and regulatory requirements.

Calcitriol Signaling Pathway

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor. This interaction initiates a cascade of events leading to the regulation of gene expression.

The binding of Calcitriol to VDR induces a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in calcium transport, bone metabolism, and cellular differentiation.

Conclusion

Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3, is unequivocally a process-related impurity. Its formation is intrinsically linked to the synthetic route used for the production of Calcitriol, likely arising from impurities in starting materials or reagents. Rigorous control of the manufacturing process and the quality of raw materials is essential to minimize the presence of this and other impurities in the final drug substance. The use of validated, high-sensitivity analytical methods, such as RP-HPLC, is crucial for the accurate detection and quantification of Calcitriol Impurity D, ensuring that the final product meets the stringent purity requirements set by regulatory bodies. A thorough understanding of the origin and control of such impurities is fundamental to the development of safe and effective Calcitriol therapies.

References

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitriol, the hormonally active form of Vitamin D, is a critical regulator of calcium and phosphate homeostasis.[1][2] Beyond its classical role in mineral metabolism, Calcitriol exhibits a wide range of biological activities, including the modulation of cell proliferation and differentiation, and immunomodulation.[1] These pleiotropic effects are mediated primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor present in most of the body's tissues.[3][4] The therapeutic potential of Calcitriol is often limited by its calcemic effects, primarily hypercalcemia.[1] This has driven the development of numerous synthetic analogs designed to exhibit a more favorable therapeutic profile, with enhanced cell-differentiating and anti-proliferative activities and reduced calcemic side effects. This guide provides a technical overview of the signaling pathways, biological activities, and evaluation methodologies for Calcitriol and its compounds.

The Vitamin D Receptor (VDR) and Signaling Pathways

Calcitriol exerts its effects through both genomic and non-genomic signaling pathways.[5]

Genomic Signaling Pathway

The classical, genomic pathway involves the direct regulation of gene expression.[5] Upon entering the cell, Calcitriol binds to the VDR in the cytoplasm or nucleus.[3][4] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[3][6] The Calcitriol-VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][7] This interaction recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[6][7][8] A key target gene in this pathway is CYP24A1, which encodes the enzyme responsible for Calcitriol degradation, forming a negative feedback loop.[3]

Non-Genomic Signaling Pathway

Calcitriol can also elicit rapid biological responses that do not involve gene transcription.[5][9][10] These non-genomic actions are initiated at the cell membrane and involve the activation of second messenger systems.[5][9][11] A membrane-associated VDR (mVDR) or other membrane receptors like Protein Disulfide Isomerase Family A Member 3 (PDIA3) are implicated in mediating these effects.[5][10][12] Binding of Calcitriol to these receptors can rapidly activate intracellular signaling cascades, including those involving phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs), leading to changes in intracellular calcium levels and other downstream effects.[3][5][9]

Biological Activities and Quantitative Data of Calcitriol Analogs

The primary goal in developing Calcitriol analogs is to separate the desirable anti-proliferative, pro-differentiative, and immunomodulatory effects from the calcemic activity. Below is a summary of the relative activities of Calcitriol and selected analogs.

| Compound | Relative VDR Binding Affinity (%) | Relative Anti-proliferative Potency (%) | Relative Calcemic Activity (%) | Key Features |

| Calcitriol | 100 | 100 | 100 | Endogenous active hormone |

| Calcipotriol (MC 903) | 50-100 | ~100-200 | ~1 | Used in psoriasis treatment.[13] More potent in inhibiting skin cell proliferation than Calcitriol.[13] |

| Maxacalcitol (OCT) | 270 | 1000 | 1 | Higher affinity for VDR and more potent anti-proliferative activity. |

| Paricalcitol (19-nor) | 10-30 | 100-1000 | <1 | Reduced calcemic effects, used in secondary hyperparathyroidism. |

| Tacalcitol | 100 | 100 | ~1 | Similar VDR affinity to Calcitriol with lower calcemic effects. |

| KH 1060 (20-epi) | >100 | >1000 | ~10 | 20-epi analogs show much stronger and longer-lasting stimulatory effects on target gene expression.[14] |

| EB 1213 | ~100 | >100 | Low | More efficient at inducing VDR transcription than Calcitriol.[13] |

Note: Values are approximate and can vary based on the specific assay and cell line used. The data is compiled to show relative trends.

Key Experimental Protocols

Evaluating the biological activity of Calcitriol compounds involves a series of standardized in vitro assays.

VDR Competitive Binding Assay

This assay quantifies the affinity of a test compound for the VDR relative to radiolabeled Calcitriol.

Protocol:

-

Receptor Preparation: Prepare a VDR-containing extract from a suitable source (e.g., pig intestinal mucosa, recombinant human VDR).

-

Reaction Mixture: In a microtiter plate, combine the VDR preparation, a fixed concentration of radiolabeled Calcitriol (e.g., [³H]1α,25(OH)₂D₃), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture at 4°C for 18-24 hours to allow binding to reach equilibrium.

-

Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the VDR-ligand complex.

-

Quantification: Centrifuge the HAP, wash to remove unbound ligand, and measure the radioactivity of the pellet using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the log concentration of the test compound. Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the specific binding of the radioligand).

Cell Proliferation Assay (MTT or [³H]-Thymidine Incorporation)

This assay measures the anti-proliferative effect of the compounds on cancer or other proliferative cell lines (e.g., HaCaT keratinocytes, MCF-7 breast cancer cells).[15]

Protocol ([³H]-Thymidine Incorporation):

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 24-well plate at a density of ~5,000 cells/well and allow them to attach overnight.[15][16]

-

Synchronization: Synchronize cells in the G₀/G₁ phase by incubating them in serum-free medium for 24 hours.[15][16]

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (dissolved in ethanol and diluted) and incubate for 72 hours.[15][16]

-

Radiolabeling: Add [³H]-thymidine to each well to a final concentration of 0.5 µCi/ml and incubate for an additional 4-6 hours.[15]

-

Harvesting: Aspirate the medium, wash the cells with PBS, and lyse the cells (or precipitate the DNA using trichloroacetic acid).

-

Quantification: Transfer the lysate to scintillation vials and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of proliferation inhibition relative to a vehicle-treated control and determine the IC₅₀ value.

Gene Expression Analysis (RT-qPCR)

This method quantifies the ability of a compound to induce the transcription of VDR target genes, such as CYP24A1 or osteocalcin.[14]

Protocol:

-

Cell Culture and Treatment: Culture a responsive cell line (e.g., human osteosarcoma cells MG-63) and treat with the test compound for a specified time (e.g., 8-24 hours).[14][17]

-

RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based methods).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, specific primers for the target gene (e.g., CYP24A1) and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative change in gene expression (fold induction) compared to a vehicle-treated control using the ΔΔCt method.

Experimental Workflow for Compound Evaluation

The preclinical evaluation of novel Calcitriol analogs follows a structured workflow to characterize their activity and therapeutic potential.

Conclusion

Calcitriol and its analogs represent a powerful class of molecules with diverse therapeutic applications, ranging from osteoporosis and psoriasis to cancer and autoimmune diseases.[1] Their biological activity is primarily mediated through the VDR, activating both genomic and non-genomic signaling pathways to control cell growth, differentiation, and immune function. The development of analogs with dissociated properties—retaining potent anti-proliferative and immunomodulatory effects while minimizing hypercalcemic side effects—remains a key objective in the field. The systematic application of the assays and workflows described in this guide is essential for the identification and characterization of next-generation Vitamin D-based therapeutics.

References

- 1. [Biological activity of calcitriol and its new analogues -- potential therapeutic applications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcitriol - Wikipedia [en.wikipedia.org]

- 3. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D receptor - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. In Vivo and In Vitro Evidence for an Interplay between the Glucocorticoid Receptor and the Vitamin D Receptor Signaling [mdpi.com]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Rapid Nontranscriptional Effects of Calcifediol and Calcitriol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journalbonefragility.com [journalbonefragility.com]

- 12. mdpi.com [mdpi.com]

- 13. The anti-proliferative and differentiation-inducing effects of vitamin D analogs are not determined by the binding affinity for the vitamin D receptor alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthetic 20-epi analogs of calcitriol are potent inducers of target-gene activation in osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]

- 17. researchgate.net [researchgate.net]

Navigating Purity: A Technical Guide to Calcitriol Impurity D Reference Standard for Pharmaceutical Analysis

For Researchers, Scientists, and Drug Development Professionals

In the stringent landscape of pharmaceutical development and quality control, the purity of active pharmaceutical ingredients (APIs) is paramount. This technical guide delves into the critical role of reference standards in the analytical testing of Calcitriol, with a specific focus on the hypothetical yet representative "Calcitriol Impurity D." Calcitriol, the biologically active form of vitamin D3, is a potent medication where even minute impurities can impact efficacy and safety.[1][] This document provides an in-depth overview of the synthesis, characterization, and analytical methodologies pertinent to Calcitriol and its impurities, offering a framework for robust quality assessment.

The Genesis of Impurities in Calcitriol

Impurities in Calcitriol can originate from various stages, including its complex multi-step synthesis from sterol precursors or degradation.[1] The molecule's high sensitivity to light, heat, and oxidation further contributes to the formation of related substances.[1] Common types of impurities include unreacted intermediates, by-products from side reactions, isomers, oxidation products, and photodegradation derivatives.[1] Regulatory bodies like the ICH, USP, and EP mandate strict control over these impurities to ensure the safety and efficacy of the final drug product.[1]

The Role of Reference Standards

A well-characterized reference standard is the cornerstone of accurate and reproducible analytical testing. For "Calcitriol Impurity D," a reference standard would be a highly purified substance used to:

-

Identify and quantify the impurity in Calcitriol drug substances and products.

-

Validate analytical methods, ensuring they are accurate, precise, and specific.

-

Serve as a calibrator in routine quality control testing.

The availability of high-purity reference standards is essential for impurity profiling and stability testing of drug products.[3]

Physicochemical Properties and Synthesis

While specific data for "Calcitriol Impurity D" is not publicly available, we can infer its likely characteristics based on known impurities of Calcitriol. It would be a closely related steroidal compound, potentially an isomer, an oxidation product, or a precursor. The synthesis of such an impurity would likely be a variation of the main Calcitriol synthesis pathway or a result of a specific degradation route.

For the purpose of this guide, we will consider "Calcitriol Impurity D" as a hypothetical positional isomer of Calcitriol.

Analytical Methodologies for Impurity Profiling

The primary analytical technique for the assay and impurity profiling of Calcitriol is High-Performance Liquid Chromatography (HPLC).[1] Due to the low levels at which impurities are often present, highly sensitive methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are also employed for identification and quantification.[1][4]

Table 1: Typical HPLC Parameters for Calcitriol Impurity Analysis

| Parameter | Specification |

| Column | C18 reverse-phase, 4.6 mm x 25 cm, 5 µm packing (L7)[5] |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and a buffer solution (e.g., Tris buffer)[5][6] |

| Flow Rate | Approximately 1.0 - 1.2 mL/min[5][6] |

| Column Temperature | 33 - 40 °C[5][6] |

| Detection Wavelength | 230 nm or 265 nm[5][6] |

| Injection Volume | 10 - 50 µL[5][6] |

Experimental Protocol: HPLC Method for the Determination of Calcitriol Impurities

1. Preparation of Solutions:

- Reference Standard Solution: Accurately weigh and dissolve the "Calcitriol Impurity D" reference standard in a suitable solvent (e.g., acetonitrile) to obtain a known concentration.

- Sample Solution: Prepare the Calcitriol drug substance or product sample in the same solvent as the reference standard to a suitable concentration.

- Mobile Phase: Prepare the mobile phase as specified in Table 1.

2. Chromatographic System:

- Set up the HPLC system with the column and parameters as detailed in Table 1.

- Equilibrate the column with the mobile phase until a stable baseline is achieved.

3. Analysis:

- Inject the reference standard solution to determine the retention time and response factor of "Calcitriol Impurity D."

- Inject the sample solution.

- Identify the impurity peak in the sample chromatogram by comparing its retention time with that of the reference standard.

4. Quantification:

- Calculate the amount of "Calcitriol Impurity D" in the sample using the peak area response and the concentration of the reference standard.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Simplified pathway of Calcitriol synthesis and potential formation of Impurity D.

Caption: Experimental workflow for the quantification of Calcitriol Impurity D.

Caption: Simplified signaling pathway of Calcitriol via the Vitamin D Receptor.

Conclusion

The control of impurities is a critical aspect of ensuring the quality, safety, and efficacy of Calcitriol drug products. A thorough understanding of the potential impurities, coupled with the use of well-characterized reference standards and validated analytical methods, is essential for regulatory compliance and patient safety. While "Calcitriol Impurity D" has been presented as a hypothetical case, the principles and methodologies outlined in this guide provide a robust framework for the analysis of any known or novel impurity in Calcitriol. Continuous efforts in the synthesis and characterization of potential impurities will further enhance the quality control of this vital medication.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Calcitriol Impurity D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol Impurity D, a known related substance in the synthesis of the active form of vitamin D3, Calcitriol, is of significant interest in pharmaceutical development and quality control. This technical guide provides a detailed overview of the known physicochemical properties of Calcitriol Impurity D. It includes a summary of its chemical identity, physical characteristics, and spectral data, presented in a clear and accessible format. Furthermore, this document outlines representative experimental protocols for the determination of these properties and discusses the potential biological significance of this impurity in the context of Vitamin D receptor signaling.

Introduction

Calcitriol, the hormonally active form of vitamin D, plays a crucial role in calcium homeostasis and bone metabolism through its interaction with the Vitamin D Receptor (VDR). The synthesis of Calcitriol is a complex process that can result in the formation of various impurities. Calcitriol Impurity D is one such related substance that requires careful characterization and control to ensure the safety and efficacy of Calcitriol drug products. A thorough understanding of its physicochemical properties is essential for the development of robust analytical methods for its detection and quantification.

Physicochemical Properties

The known physicochemical properties of Calcitriol Impurity D are summarized in the table below. It is important to note that while some data are readily available, specific experimental values for properties such as melting point and boiling point are not widely published.

| Property | Value | Reference(s) |

| Chemical Name | 24-Homo-1,25-dihydroxyvitamin D3 | [1][2] |

| Synonyms | 24-Homo Calcitriol | [1][2] |

| Molecular Formula | C₂₈H₄₆O₃ | [3] |

| Molecular Weight | 430.66 g/mol | [3] |

| CAS Number | 103656-40-2 | [3] |

| Appearance | White to light yellow solid | [3] |

| Solubility | Soluble in DMSO | [4] |

| Storage Conditions | Store at -20°C, protect from light | [2] |

Experimental Protocols

Detailed experimental protocols for the characterization of Calcitriol Impurity D are not extensively available in the public domain. However, the following sections provide representative protocols based on standard methods for the analysis of vitamin D analogs and other steroid hormones.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: This method involves heating a small, powdered sample of the substance in a capillary tube and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Ensure the sample of Calcitriol Impurity D is finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the sample.[5][6]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for formulation development and analytical method design.

Principle: This protocol describes a method for determining the approximate solubility of Calcitriol Impurity D in a given solvent by observing the dissolution of a known mass of the compound in a specific volume of the solvent.

Materials:

-

Calcitriol Impurity D

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, acetonitrile)

-

Vortex mixer

-

Analytical balance

-

Volumetric flasks

Procedure:

-

Weigh a precise amount of Calcitriol Impurity D (e.g., 1 mg) into a small vial.

-

Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid particles.

-

If the solid has completely dissolved, the compound is soluble at that concentration. The concentration can be calculated (e.g., 1 mg / 0.1 mL = 10 mg/mL).

-

If the solid has not completely dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps until complete dissolution is achieved.

-

Record the total volume of solvent required to dissolve the initial mass of the compound to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a primary technique for the separation, identification, and quantification of impurities in pharmaceutical substances.

Principle: This representative reverse-phase HPLC (RP-HPLC) method separates Calcitriol Impurity D from Calcitriol and other related impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and water is commonly used for vitamin D analogs. For example, starting with a higher water percentage and gradually increasing the acetonitrile percentage.[7][8][9]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: UV detection at 265 nm, which is the characteristic absorbance maximum for the triene chromophore in vitamin D compounds.[10][11]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of Calcitriol Impurity D of a known concentration in the mobile phase.

-

Sample Preparation: Dissolve a known amount of the Calcitriol drug substance containing the impurity in the mobile phase.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Identification: The peak corresponding to Calcitriol Impurity D in the sample chromatogram is identified by comparing its retention time with that of the standard.

-

Quantification: The amount of Calcitriol Impurity D in the sample can be quantified by comparing its peak area to the peak area of the standard of known concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS provides high sensitivity and selectivity for the identification and quantification of impurities, even at very low levels.

Principle: This method couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer to identify compounds based on their mass-to-charge ratio (m/z).

Instrumentation and Conditions:

-

LC System: As described for HPLC analysis.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[1][12]

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for steroid hormones.[13][14]

-

Mobile Phase: Similar to HPLC, but using volatile buffers (e.g., formic acid or ammonium formate in water and acetonitrile) to ensure compatibility with the mass spectrometer.

-

MS Parameters: The specific parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) need to be optimized for Calcitriol Impurity D. The expected protonated molecule [M+H]⁺ would be at m/z 431.3.

Procedure:

-

Sample Preparation: Prepare solutions of the reference standard and sample as for HPLC analysis.

-

LC-MS Analysis: Inject the solutions into the LC-MS system. The mass spectrometer will detect the ions produced from the eluting compounds.

-

Identification: Calcitriol Impurity D is identified by its characteristic retention time and the detection of its specific m/z value.

-

Structural Confirmation (MS/MS): Further confirmation can be achieved by fragmenting the parent ion (m/z 431.3) and observing the characteristic fragment ions (product ions).

Biological Activity and Signaling Pathway

Calcitriol Impurity D is described as an impurity of Calcitriol, which is a potent activator of the Vitamin D Receptor (VDR).[3][15][16] While the specific interaction and signaling cascade of Calcitriol Impurity D have not been extensively elucidated, some biological activities have been reported, including the promotion of differentiation of HL-60 human promyelocytic leukemia cells into monocytes and bone resorption activity.[1][2]

Given its structural similarity to Calcitriol, it is hypothesized that Calcitriol Impurity D may also interact with the VDR, potentially as an agonist or antagonist. The canonical VDR signaling pathway, which is likely to be influenced by Calcitriol Impurity D, is depicted below.

References

- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcitriol Impurities D | Antiviral | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 8. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Calcitriol | 32222-06-3 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. Liquid-chromatography mass spectrometry (LC-MS) of steroid hormone metabolites and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.thermoscientific.com [apps.thermoscientific.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Calcitriol Degradation Pathway and Resulting Impurities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic degradation of calcitriol (1α,25-dihydroxyvitamin D₃), the biologically active form of vitamin D. It details the primary enzymatic pathways, identifies known degradation-related impurities, and presents methodologies for their analysis. This document is intended to support research and development efforts by providing a core understanding of calcitriol stability and impurity profiling.

The Calcitriol Degradation Pathway

The in vivo inactivation of calcitriol is a tightly regulated process primarily mediated by the cytochrome P450 enzyme, CYP24A1, also known as 24-hydroxylase.[1][2][3] This enzyme initiates a catabolic cascade that converts the potent, lipophilic calcitriol molecule into inactive, water-soluble metabolites for excretion.[4][5]

There are two main metabolic pathways for calcitriol degradation:

-

The C-24 Oxidation Pathway: This is considered the principal inactivation pathway.[4] CYP24A1 hydroxylates calcitriol at carbon-24 (C-24), leading to the formation of 1α,24,25-trihydroxyvitamin D₃. This intermediate undergoes further oxidation steps, ultimately yielding calcitroic acid, a water-soluble metabolite that is excreted in the bile.[1][5]

-

The C-23 Oxidation Pathway (Lactone Pathway): An alternative pathway involves the hydroxylation of carbon-26 and carbon-23, followed by cyclization.[6] This sequence of reactions produces 1α,25R(OH)₂-26,23S-lactone D₃, which is a major circulating metabolite in humans.[6]

While CYP24A1 is the key enzyme, other enzymes like hepatic CYP3A4 can also contribute to the degradation of vitamin D metabolites, particularly through a 4-hydroxylation pathway.[7][8]

Calcitriol Impurities

Impurities in calcitriol drug products can arise from both the synthetic manufacturing process and degradation.[9] Calcitriol is highly sensitive to light, heat, and oxidation, making strict control of storage and handling conditions imperative.[9][10]

Types of Impurities:

-

Process-Related Impurities: These are byproducts formed during the multi-step synthesis of calcitriol. An example is Calcitriol EP Impurity C, which is a triazoline adduct of pre-calcitriol.[9][11]

-

Degradation Impurities: These form when the drug substance or product is exposed to stress conditions. Common degradation pathways include:

-

Metabolic Degradation: As described above, leading to metabolites like calcitroic acid.

-

Isomerization: The triene system of the calcitriol molecule can isomerize, particularly upon exposure to light.

-

Oxidation: Formation of epoxides and additional hydroxy analogs.[9]

-

Photodegradation: Exposure to light can lead to the formation of various inactive secosteroid derivatives.[9][10]

-

Data Presentation: Known Impurities and Degradation Rates

The following tables summarize known impurities and quantitative data related to calcitriol's metabolic clearance.

Table 1: Known Calcitriol Impurities

| Impurity Name | CAS Number | Type | Notes |

|---|---|---|---|

| Calcitriol EP Impurity A | 73837-24-8 | Process/Degradation | Isomeric impurity. |

| Calcitriol EP Impurity B | 66791-71-7 | Process/Degradation | Isomeric impurity. |

| Calcitriol EP Impurity C | 86307-44-0 | Process | Triazoline adduct of pre-calcitriol.[11] |

| 5,6-Trans-Calcitriol | --- | Degradation | Isomer formed under certain conditions.[12] |

| Calcitroic Acid | --- | Degradation | End product of the C-24 oxidation pathway.[1] |

| 1α,24,25(OH)₃D₃ | --- | Degradation | Intermediate of the C-24 oxidation pathway.[3] |

Table 2: Metabolic Clearance Rate (MCR) of Calcitriol in a Rat Model of Renal Failure

| Experimental Group | n | MCR (ml·min⁻¹·kg⁻¹) |

|---|---|---|

| Group 1 (Sham Operation) | 7 | 0.24 ± 0.01 |

| Group 2 (Unilateral Nephrectomy) | 8 | 0.20 ± 0.01 |

| Group 3 (5/6 Nephrectomy) | 7 | 0.16 ± 0.01 |

Data sourced from a study on calcitriol metabolism in rats with induced renal failure.[13] The results show that as renal failure becomes more severe, the metabolic clearance of calcitriol decreases.

Experimental Protocols

Investigating the degradation of calcitriol and profiling its impurities requires robust analytical methodologies. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.[14][15]

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of calcitriol under various stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of calcitriol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

-

Stress Conditions: Expose the calcitriol solutions to the following conditions:

-

Acidic Hydrolysis: Add 0.1 N HCl and incubate at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 N NaOH and incubate at 60°C for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

-

Thermal Degradation: Store the solution at 80°C for 48 hours.

-

Photodegradation: Expose the solution to UV light (e.g., 254 nm) or a photostability chamber as per ICH Q1B guidelines.

-

-

Neutralization: After exposure, neutralize the acidic and basic samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2).

-

Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify the degradation products. An extent of 10-15% degradation is generally considered adequate for method validation.[15]

Protocol 2: Impurity Profiling by HPLC and LC-MS/MS

Objective: To separate, identify, and quantify calcitriol and its impurities.

A. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

-

System: HPLC system with a UV-Vis or Diode Array Detector (DAD).[16]

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[16][17]

-

Mobile Phase: Gradient elution using a mixture of water, acetonitrile, and methanol is common.[12] For example, a gradient starting with a higher water percentage and increasing the organic solvent concentration over time.

-

Flow Rate: 1.0 to 1.5 mL/min.[16]

-

Column Temperature: 30-35°C to ensure reproducibility.[16][17]

-

Detection: UV detection at 265 nm.[17]

-

Application: Suitable for routine analysis, quantification of known impurities, and stability testing.[16]

B. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

-

System: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[16]

-

Column: C18 reversed-phase column, often with smaller particle sizes (e.g., ≤1.8 µm) for higher resolution.[16]

-

Mobile Phase: Similar to HPLC-UV, using LC-MS grade solvents.

-

Flow Rate: Lower flow rates are typical (0.2 to 0.6 mL/min) for efficient ionization.[16]

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is commonly used.[16]

-

Detection: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for high selectivity and sensitivity.[16][18]

-

Application: Gold standard for identifying and quantifying low-level and unknown impurities, and for structural elucidation.[9][16]

Table 3: Representative Analytical Method Parameters

| Parameter | HPLC-UV | LC-MS/MS |

|---|---|---|

| System | HPLC with UV/DAD | UHPLC with Triple Quadrupole MS |

| Column | C18 (4.6 x 250 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Water/Acetonitrile/Methanol | LC-MS Grade Water/Acetonitrile |

| Flow Rate | ~1.2 mL/min[17] | ~0.4 mL/min[16] |

| Detection | 265 nm[17] | ESI+, Multiple Reaction Monitoring (MRM) |

| Primary Use | Assay, Known Impurities, Stability | Impurity Identification, Low-Level Quantification |

References

- 1. Calcitriol - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Regulation of 1 and 24 hydroxylation of vitamin D metabolites in the proximal tubule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. An inducible cytochrome P450 3A4-dependent vitamin D catabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. veeprho.com [veeprho.com]

- 10. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Calcitriol EP Impurity C | CAS No.86307-44-0 [chemicea.com]

- 12. Determination of Calcitriol and 5,6-Trans-Calcitriol in Soft Capsules by RP-HPLC [journal11.magtechjournal.com]

- 13. Production and degradation of calcitriol in renal failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. biopharminternational.com [biopharminternational.com]

- 16. benchchem.com [benchchem.com]

- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 18. apps.thermoscientific.com [apps.thermoscientific.com]

The Critical Role of Calcitriol Impurity D in Pharmaceutical Stability Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol, the biologically active form of vitamin D3, is a cornerstone in the management of calcium and phosphorus homeostasis. Its therapeutic efficacy is intrinsically linked to its purity and stability within pharmaceutical formulations. This technical guide delves into the significance of Calcitriol Impurity D, a critical factor in the stability and quality assessment of Calcitriol drug products. We will explore its chemical identity, potential formation pathways, and its impact on drug stability, supported by detailed experimental protocols and data analysis. This document serves as a comprehensive resource for professionals engaged in the development, manufacturing, and quality control of Calcitriol-based therapeutics.

Introduction to Calcitriol and its Stability Challenges

Calcitriol, chemically known as (1α,3β,5Z,7E)-9,10-secocholesta-5,7,10(19)-triene-1,3,25-triol, is a potent steroid hormone that regulates calcium and phosphate metabolism.[1] Its complex structure, featuring a conjugated triene system, makes it susceptible to degradation under various environmental stimuli, including light, heat, and oxygen.[2] This inherent instability poses significant challenges in the formulation and manufacturing of stable Calcitriol drug products, necessitating a thorough understanding and control of its impurity profile.

Unveiling Calcitriol Impurity D

Through meticulous analytical investigations, Calcitriol Impurity D has been identified and characterized.

Chemical Identity

Calcitriol Impurity D is chemically known as 24-Homo-1,25-dihydroxyvitamin D3 .[3][4][5][6][7][8][9][10][11] Its key identifying information is summarized in the table below.

| Parameter | Value |

| IUPAC Name | (1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-7-Hydroxy-7-methyloctan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol[10] |

| CAS Number | 103656-40-2[5][7][8][9][11] |

| Molecular Formula | C28H46O3[7][8] |

| Molecular Weight | 430.66 g/mol [7][8] |

The structure of Calcitriol Impurity D is characterized by the addition of a methylene group in the side chain, extending it by one carbon compared to Calcitriol.

Formation Pathway

The precise formation pathway of Calcitriol Impurity D is not extensively documented in publicly available literature. However, based on its chemical structure, it is most likely a process-related impurity rather than a degradation product of Calcitriol. It likely arises from the presence of a 24-homo-cholesterol derivative as an impurity in the starting materials used for the synthesis of Calcitriol. The multi-step synthesis of Calcitriol offers several points where such an impurity could be introduced and carried through to the final active pharmaceutical ingredient (API).

Figure 1: Proposed formation pathway of Calcitriol Impurity D.

Impact of Calcitriol Impurity D on Drug Stability

-

Altered Degradation Profile: The presence of impurities can potentially alter the degradation kinetics and pathways of Calcitriol, leading to the formation of other, unexpected degradation products.

-

Physical Instability: Impurities can affect the physical properties of the drug substance, such as its crystal habit, which can in turn influence the dissolution rate and bioavailability of the final dosage form.

-

Analytical Interference: Co-elution of impurities with the main peak or other degradants in chromatographic analysis can lead to inaccurate quantification of Calcitriol and its degradation products.

Given Calcitriol's inherent sensitivity to light, heat, and oxidation, a comprehensive stability testing program is crucial.[2] Studies have shown that formulating Calcitriol in solid dispersions can enhance its stability.[2][12]

Table 1: Summary of Calcitriol Stability Studies

| Formulation | Storage Conditions | Duration | Key Findings | Reference |

| Calcitriol in polypropylene syringes | Ambient temperature and room light | 8 hours | No substantial change in concentration was observed. | [13] |

| Calcitriol solid dispersion | 25°C / 60% RH | 30 days | The solid dispersion significantly enhanced the stability of Calcitriol. | [2] |

| Calcitriol tablets with hybrid lipid-based solid dispersions | Not specified | Not specified | Showed superior content uniformity and better stability than commercial soft capsules. | [12][14] |

| Calcitriol liquid composition | Autoclaving at 121°C for 15 minutes, then stored for 1 month | 1 month | The composition maintained about 93% potency of Calcitriol. | [15] |

Experimental Protocols for Stability Studies

To adequately assess the stability of Calcitriol and the impact of Impurity D, a robust stability-indicating analytical method and a well-designed forced degradation study are essential.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is commonly employed for the analysis of Calcitriol and its impurities.

Objective: To develop and validate a stability-indicating HPLC method capable of separating Calcitriol from its impurities, including Impurity D, and any degradation products formed under stress conditions.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 4.6 mm x 150 mm, 2.7 µm) is a common choice.[16][17]

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and water is often effective.[17]

-

Flow Rate: Typically around 1.0 - 1.2 mL/min.[17]

-

Column Temperature: Maintained at approximately 35°C.[17]

-

Detection Wavelength: 265 nm is a suitable wavelength for detecting Calcitriol and its related substances.[17]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Calcitriol drug substance or product in a suitable solvent (e.g., acetonitrile or a mixture of hexane and diluent for ointments).[16]

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

Objective: To subject Calcitriol to various stress conditions to induce degradation and identify the resulting degradation products.

Methodology:

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at a controlled temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C).

-

Photolytic Degradation: Expose the sample to UV light (e.g., 254 nm) and visible light.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using the validated stability-indicating HPLC method.

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the Calcitriol peak in the presence of degradation products.

Figure 2: Experimental workflow for a forced degradation study.

Calcitriol Signaling Pathway and the Potential for Impurity Interference

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear transcription factor.[18] This binding initiates a cascade of events leading to the regulation of gene expression involved in calcium and phosphate homeostasis.

Figure 3: Calcitriol signaling pathway and potential impurity interference.

While the biological activity of Calcitriol Impurity D is not well-established as a therapeutic agent, its structural similarity to Calcitriol suggests a potential to interact with the VDR. This could lead to competitive binding, potentially antagonizing the effects of Calcitriol and impacting the overall therapeutic efficacy of the drug product. Further research is warranted to fully elucidate the pharmacological profile of this impurity.

Conclusion

The control of impurities is a critical aspect of ensuring the safety, efficacy, and stability of Calcitriol drug products. Calcitriol Impurity D, identified as 24-Homo-1,25-dihydroxyvitamin D3, is a key process-related impurity that requires careful monitoring. This guide has provided a comprehensive overview of its chemical identity, a plausible formation pathway, and its potential impact on drug stability. The detailed experimental protocols for stability-indicating HPLC methods and forced degradation studies serve as a practical resource for researchers and quality control professionals. A thorough understanding of the impurity profile of Calcitriol is paramount for the development of robust and reliable pharmaceutical formulations.

References

- 1. Calcitriol | C27H44O3 | CID 5280453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 24- and 26-homo-1,25-dihydroxyvitamin D3: preferential activity in inducing differentiation of human leukemia cells HL-60 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. GSRS [precision.fda.gov]

- 7. 24-homo-1,25-dihydroxyvitamin D3 | 103656-40-2 [chemicalbook.com]

- 8. 103656-40-2 | MFCD00871087 | Calcitriol Impurities D [aaronchem.com]

- 9. CAS RN 103656-40-2 | Fisher Scientific [fishersci.at]

- 10. 103656-40-2|(1R,3S,Z)-5-(2-((1R,3aS,7aR,E)-1-((R)-7-Hydroxy-7-methyloctan-2-yl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol|BLD Pharm [bldpharm.com]

- 11. 24-homo-1,25-dihydroxyvitamin D3 - Safety Data Sheet [chemicalbook.com]

- 12. Calcitriol tablets with hybrid lipid-based solid dispersions with enhanced stability and content uniformity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability and sorption of calcitriol in plastic tuberculin syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. WO2017118885A1 - Stable pharmacuetical compositions of calcitriol - Google Patents [patents.google.com]

- 16. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]

- 17. CN107782810A - The method for detecting calcitriol content in calcitriol soft capsule - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Determination of Calcitriol Impurity D using a Stability-Indicating HPLC Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Calcitriol and the specific identification of Calcitriol Impurity D. Calcitriol, the active form of vitamin D3, is a critical hormone in calcium homeostasis.[1][2][3][] Its purity is of utmost importance in pharmaceutical formulations. Impurities can arise during synthesis or through degradation, as the molecule is sensitive to light, heat, and oxidation.[5] This method is designed to be stability-indicating, capable of separating Calcitriol from its potential impurities and degradation products, including Impurity D. The protocol provided is suitable for quality control, stability studies, and impurity profiling in drug development and manufacturing.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a potent metabolite of Vitamin D that plays a crucial role in the regulation of calcium and phosphorus levels in the body.[2][3] The therapeutic use of Calcitriol in managing conditions such as secondary hyperparathyroidism in patients with chronic kidney disease necessitates strict control over its purity and impurity profile.[6] Regulatory bodies like the European Pharmacopoeia (EP) provide reference standards that include known impurities such as Calcitriol Impurity D.[7]

This document presents a detailed HPLC method adapted from established analytical procedures for Vitamin D analogues, providing a clear protocol for the separation and quantification of Calcitriol and its impurities.[7] The method's ability to resolve the main component from its degradation products makes it a valuable tool for ensuring the quality and safety of Calcitriol-containing pharmaceutical products.

Experimental Protocol

This section outlines the necessary reagents, equipment, and step-by-step procedures for the HPLC analysis of Calcitriol and the determination of Impurity D.

Materials and Reagents

-

Calcitriol Reference Standard (USP or EP)

-

Calcitriol Impurity D Reference Standard (if available)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Tetrahydrofuran (HPLC Grade)

-

Water (HPLC Grade, filtered and deionized)

-

Phosphoric Acid (or Formic Acid for MS-compatible methods)[8]

-

Diluent: A suitable mixture of the mobile phase components.

Instrumentation

A standard HPLC system equipped with the following components is recommended:

-

Quaternary or Binary Gradient Pump

-

Autosampler with temperature control

-

Column Oven

-

UV/Vis or Photodiode Array (PDA) Detector

-

Chromatography Data System (e.g., Waters Empower)[7]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Calcitriol and its impurities.

| Parameter | Value |

| HPLC Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size[7] |

| Mobile Phase | Gradient elution with a mixture of Water, Methanol, Acetonitrile, and Tetrahydrofuran[7] |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 50°C[7] |

| Detection Wavelength | 264 nm[7] |

| Injection Volume | 50 µL[9] |

Preparation of Solutions

Standard Solution:

-

Accurately weigh a suitable amount of Calcitriol Reference Standard.

-

Dissolve in the diluent to achieve a final concentration of approximately 0.075 µg/mL.[7]

System Suitability Solution (SSS):

-

Prepare a solution containing both Calcitriol and Calcitriol Impurity D (or a degraded Calcitriol sample known to contain the impurity).

-

The resolution between the Calcitriol and Impurity D peaks should be monitored.

Sample Solution:

-

Accurately weigh the sample to be analyzed.

-

Dissolve and dilute with the diluent to achieve a target concentration within the linear range of the method.

Analytical Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the System Suitability Solution to verify the performance of the chromatographic system.

-

Inject the Standard Solution in replicate to determine the reproducibility of the method.

-

Inject the Sample Solution(s) to be analyzed.

-

After the sequence is complete, process the data to identify and quantify Calcitriol and Calcitriol Impurity D.

Data Presentation

The following table presents typical quantitative data expected from this HPLC method. The exact retention times may vary depending on the specific HPLC system and column used.

| Compound | Retention Time (min) (Approx.) | Relative Retention Time | Resolution (R) |

| Calcitriol Impurity D | TBD | TBD | > 2.0 (with nearest peak) |

| Calcitriol | TBD | 1.00 | > 4.0 (with Pre-Calcitriol)[7] |

| Other Impurities (B, C) | TBD | TBD | Baseline separated |

TBD (To Be Determined): The exact retention times should be established during method validation in the user's laboratory.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from sample preparation to final data analysis.

Caption: Experimental workflow for the HPLC determination of Calcitriol Impurity D.

Conclusion